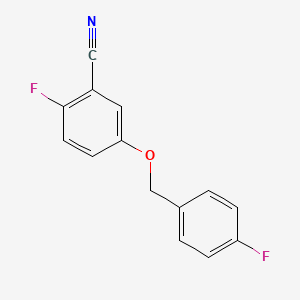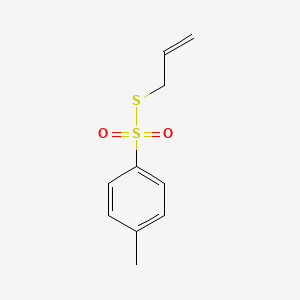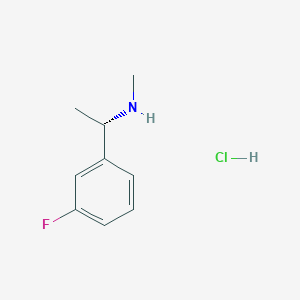
Tert-butyl (2-(2-((((2,5-dioxopyrrolidin-1-YL)oxy)carbonyl)oxy)ethoxy)ethyl)carbamate
Descripción general
Descripción
Tert-butyl (2-(2-((((2,5-dioxopyrrolidin-1-YL)oxy)carbonyl)oxy)ethoxy)ethyl)carbamate is an amine-reactive polyethylene glycol (PEG) polymer. This compound is widely used in various scientific fields due to its ability to form stable amide bonds with primary amines. The t-Boc protecting group can be removed under acidic conditions, revealing a primary amine that can further react with other functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG-Succinimidyl Carbonate involves the reaction of t-Boc-N-amido-PEG with succinimidyl carbonate. The coupling between the amine and the succinimidyl carbonate forms an amide bond. This reaction is typically carried out in an aqueous solution at a pH range of 7 to 9 .
Industrial Production Methods
Industrial production of t-Boc-N-amido-PEG-Succinimidyl Carbonate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
t-Boc-N-amido-PEG-Succinimidyl Carbonate primarily undergoes substitution reactions. The removal of the t-Boc protecting group under acidic conditions (using trifluoroacetic acid or hydrochloric acid) produces a primary amine, which can then react with various electrophiles .
Common Reagents and Conditions
Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), primary amines, and other electrophiles.
Conditions: The deprotection of the t-Boc group is typically carried out under acidic conditions.
Major Products
The major products formed from these reactions are amide bonds between the PEG polymer and the primary amine, resulting in a variety of functionalized PEG derivatives .
Aplicaciones Científicas De Investigación
t-Boc-N-amido-PEG-Succinimidyl Carbonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of t-Boc-N-amido-PEG-Succinimidyl Carbonate involves the formation of stable amide bonds with primary amines. The succinimidyl carbonate group reacts with the amine to form an amide bond, while the t-Boc protecting group can be removed under acidic conditions to reveal a primary amine for further reactions . This allows for the functionalization of PEG polymers with various biomolecules and drugs, enhancing their solubility, stability, and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
t-Boc-N-amido-PEG-Succinimidyl Carboxymethyl Ester: Similar in structure but contains a carboxymethyl ester group instead of a succinimidyl carbonate.
t-Boc-N-amido-PEG-Succinimidyl Valerate: Contains a valerate group instead of a carbonate.
t-Boc-N-amido-PEG6-acid: Contains a terminal carboxylic acid and Boc-protected amino group.
Uniqueness
t-Boc-N-amido-PEG-Succinimidyl Carbonate is unique due to its specific reactivity with primary amines and the stability of the resulting amide bonds. The presence of the t-Boc protecting group allows for controlled deprotection and subsequent reactions, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O8/c1-14(2,3)23-12(19)15-6-7-21-8-9-22-13(20)24-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRYBVSKYWJYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
159156-96-4 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159156-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID901105034 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159156-96-4 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






acetate](/img/structure/B8107243.png)



![cis-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B8107256.png)


![Tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-YL)carbamate](/img/structure/B8107303.png)


